Fmoc-Ala-OH-15N

Vue d'ensemble

Description

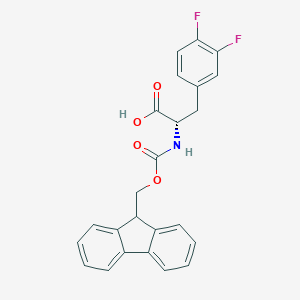

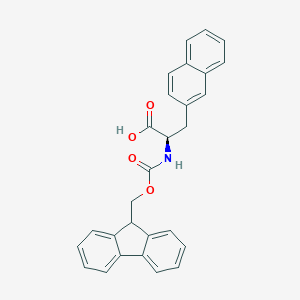

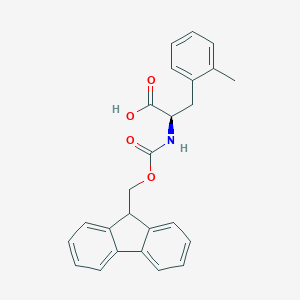

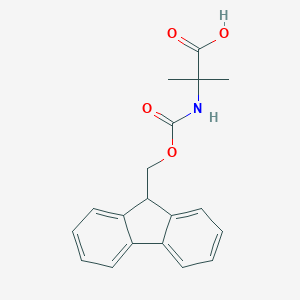

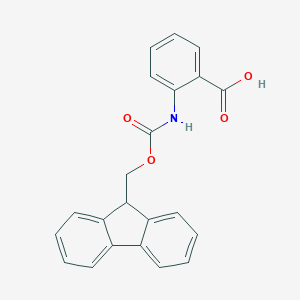

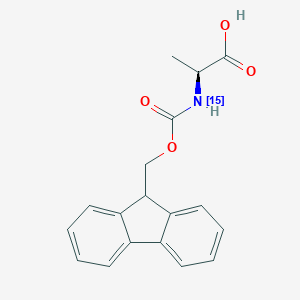

“Fmoc-Ala-OH-15N” is a labeled analogue of N-Fmoc-L-alanine . N-Fmoc-L-alanine is a Fmoc-protected form of L-Alanine . The Fmoc group provides stability and protection during peptide synthesis .

Synthesis Analysis

“Fmoc-Ala-OH-15N” is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .

Molecular Structure Analysis

The molecular formula of “Fmoc-Ala-OH-15N” is C1513C3H1715NO4 . It has an average mass of 315.303 Da and a monoisotopic mass of 315.122864 Da .

Chemical Reactions Analysis

The Fmoc group in “Fmoc-Ala-OH-15N” provides stability and protection during peptide synthesis . It can be easily removed to expose the free amino group for further reactions .

Physical And Chemical Properties Analysis

“Fmoc-Ala-OH-15N” has a molecular weight of 312.33 . It is a solid substance with an optical activity of [α]20/D -18°, c = 1 in DMF . It has a melting point of 147-153 °C (lit.) .

Applications De Recherche Scientifique

Flavin-containing Monooxygenases in Pharmacology

- Pharmacological and Toxicological Significance : Flavin-containing monooxygenases (FMOs) are crucial for the metabolism of drugs and xenobiotics, converting them into harmless metabolites. Although not directly related to Fmoc-Ala-OH-15N, understanding FMOs' role in drug metabolism can provide insights into how Fmoc-Ala-OH-15N might be metabolized or influence the metabolism of other compounds (Cashman & Zhang, 2006).

Neuroimaging Techniques

- Functional Magnetic Resonance Imaging (fMRI) : fMRI is a critical tool for investigating cognitive processes in the human brain. Research employing fMRI can offer a framework for studying the effects of Fmoc-Ala-OH-15N on brain activity, especially in relation to cognitive and sensory processes (Bennett & Miller, 2010).

Near-Infrared Spectroscopy (NIRS) in Neuroeconomic Research

- Functional Near-Infrared Spectroscopy (fNIRS) : fNIRS is emerging as a complementary method to fMRI, with applications in studying economic decision-making outside laboratory settings. The portability and lower susceptibility to motion artifacts make fNIRS a potential tool for exploring how Fmoc-Ala-OH-15N affects decision-making processes in real-world contexts (Kopton & Kenning, 2014).

Advanced Imaging for Epilepsy Research

- EEG/fMRI for Epilepsy : The combination of electroencephalogram (EEG) and fMRI provides valuable insights into the epileptogenic networks and the dynamic processes of the brain. This approach could be useful in understanding if Fmoc-Ala-OH-15N has any implications for epilepsy or modulates neuronal activity in relevant pathways (Laufs & Duncan, 2007).

Nanomedicine and 'Green' Nanomaterials

- Flavonoids Mediated Nanomaterials : The synthesis and application of flavonoid-mediated nanomaterials (FMNs) in treating diseases offer a perspective on how Fmoc-Ala-OH-15N could be involved in the development of nanomedicine, especially if its structure or properties are conducive to the synthesis of biocompatible nanomaterials (Sathishkumar et al., 2018).

Safety And Hazards

When handling “Fmoc-Ala-OH-15N”, it is recommended to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

“Fmoc-Ala-OH-15N” is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It has potential applications in diverse fields such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-DKOIJTIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456747 | |

| Record name | Fmoc-Ala-OH-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala-OH-15N | |

CAS RN |

117398-49-9 | |

| Record name | Fmoc-Ala-OH-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.